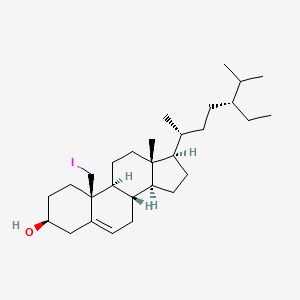

19-Iodositost-5-en-3beta-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42583-89-1 |

|---|---|

Molecular Formula |

C29H49IO |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10-(iodomethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H49IO/c1-6-21(19(2)3)8-7-20(4)25-11-12-26-24-10-9-22-17-23(31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-21,23-27,31H,6-8,10-18H2,1-5H3/t20-,21-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |

InChI Key |

OCWKWAPHLJGAGY-GSFBUCGTSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C)C(C)C |

Synonyms |

19-iodositost-5-en-3 beta-ol 19-iodositosterol 19-iodositosterol, (3beta)-isomer, 125I-labeled 19-iodositosterol, (3beta)-isomer, 131I-labeled |

Origin of Product |

United States |

Contextualization Within Steroid Chemistry and Analog Synthesis

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. wikipedia.org Their diverse biological functions are dictated by the nature and stereochemistry of various functional groups attached to this core structure. wikipedia.org The synthesis of steroid analogs, or derivatives, is a cornerstone of medicinal chemistry and materials science, aiming to create molecules with enhanced or entirely new functionalities.

19-Iodositost-5-en-3beta-ol is a synthetic sterol derivative built upon a stigmastane (B1239390) skeleton. Its defining feature is the introduction of an iodine atom at the C-19 angular methyl group. This modification is not trivial; it transforms a relatively unreactive methyl group into a reactive leaving group. The carbon-iodine bond is susceptible to nucleophilic substitution and other transformations, making this compound a valuable starting material for creating a variety of other sterol derivatives that would be difficult to synthesize directly. This strategic placement of iodine unlocks pathways for further chemical modifications at a site that is typically inert.

Historical Development and Role in Advanced Sterol Derivatization Research

Research from the late 1970s highlights the early interest in C-19 functionalized steroids. A 1979 study published in Steroids detailed the synthesis of 19-iodositost-5-en-3beta-ol and its subsequent radioiodination with iodine-131. nih.gov The primary synthesis route involved a multi-step process starting from sitost-5-ene-3beta,19-diol 3-acetate 19-p-toluenesulfonate. nih.gov This precursor was treated with sodium iodide to displace the toluenesulfonate (B8598656) group, yielding this compound acetate (B1210297), which was then hydrolyzed to the final product. nih.gov

This early work was significant as it not only established a viable synthetic pathway but also explored the compound's potential in adrenal imaging, demonstrating the utility of iodinated steroids as radiotracers. nih.gov The research showcased that the C-19 iodo group could serve as a handle for introducing radioisotopes, a technique crucial for in vivo studies. nih.gov Furthermore, the study demonstrated that this compound could undergo homoallylic rearrangement to form 6-beta-iodomethyl-19-norsitost-5(10)-en-3-beta-ol, expanding the range of accessible sterol structures from a single intermediate. nih.gov This laid the groundwork for its use in more advanced derivatization research, where predictable reactivity is key to constructing complex molecular architectures.

Significance As a Key Research Intermediate in Sterol Modification

Precursor Identification and Retrosynthetic Analysis

The synthesis of this compound (IV) begins with the identification of a suitable precursor. Retrosynthetic analysis points to sitost-5-ene-3beta,19-diol 3-acetate 19-p-toluenesulfonate (I) as a key starting material. The synthetic strategy involves the conversion of this precursor into this compound acetate (B1210297) (III), which is then hydrolyzed to yield the final product. nih.gov This approach leverages established steroid chemistry, focusing on the selective modification of the sitosterol (B1666911) backbone.

Detailed Chemical Synthesis of this compound

The chemical synthesis of this compound is a sequential process involving hydrolysis and nucleophilic displacement reactions.

Hydrolysis of this compound Acetate

A crucial step in the synthesis is the hydrolysis of this compound acetate (III) to produce this compound (IV). nih.gov This reaction removes the acetate protecting group from the 3-beta hydroxyl position, a common strategy in steroid synthesis to unmask a hydroxyl group in the final stages of a synthetic sequence.

Nucleophilic Displacement Reactions in Steroid Scaffold Modification

The introduction of the iodine atom at the C-19 position is achieved through a nucleophilic displacement reaction. Specifically, sitost-5-ene-3beta, 19-diol 3-acetate 19-p-toluenesulfonate (I) is treated with sodium iodide in isopropanol (B130326). nih.gov In this reaction, the iodide ion acts as the nucleophile, displacing the p-toluenesulfonate group to form this compound acetate (III). nih.gov The choice of isopropanol as a solvent is critical, as other solvents like methyl ethyl ketone or acetone (B3395972) can lead to the formation of impurities. mdpi.com The use of absolute ethanol (B145695) as a solvent has been shown to drastically reduce the yield of the desired product. mdpi.com

Stereochemical Control and Regioselectivity in Synthesis

Maintaining the desired stereochemistry and achieving regioselectivity are paramount in steroid synthesis. The synthesis of this compound requires precise control to ensure the iodine atom is introduced at the C-19 position and that the stereochemistry at other chiral centers remains intact. The reactions are designed to proceed with high stereochemical and regioselective fidelity, which is characteristic of well-established steroid modification protocols. The conversion of alcohols to iodides with retention of configuration has been demonstrated in the synthesis of other chiral steroids. rsc.org

Radiochemical Synthesis and Isotopic Labeling Strategies

For its application in medical imaging, this compound must be labeled with a radioactive isotope of iodine.

Isotope Exchange Reactions with Iodine-131 and Iodine-125

The radioiodinated form of this compound is prepared via an isotope exchange reaction. nih.gov This involves treating the stable, non-radioactive this compound with sodium iodide-I-131 or sodium iodide-I-125. nih.govumich.edu This method is advantageous because the substrate and the radiolabeled product are chemically identical, simplifying purification. umich.edu Isotope exchange is a common and effective method for radioiodinating various organic molecules, including steroids. umich.eduresearchgate.net The reaction is typically carried out in a suitable solvent like refluxing acetone. umich.edu For other steroid derivatives, high radiochemical yields have been achieved using a melt of pivalic acid for the isotope exchange. umich.eduumich.edu

Iodine-131 is a beta-emitting isotope with a half-life of 8.02 days and is used for radiotherapy. mdpi.commdpi.com Iodine-125 has a longer half-life of 59.4 days and is often used in research and preclinical studies. mdpi.commdpi.com Both isotopes are produced as sodium iodide in a dilute sodium hydroxide (B78521) solution. mdpi.com

In Vitro Cellular Uptake and Subcellular Localization Studies

Direct in vitro studies on the cellular uptake and subcellular localization of this compound are not extensively documented in publicly available literature. However, insights can be drawn from research on its parent compound, β-sitosterol, and general principles of sterol biochemistry.

Plant sterols like β-sitosterol are structurally similar to cholesterol and can be taken up by cells, although generally at a much lower rate than cholesterol. impactfactor.orgnih.gov Studies using rat primary adipocytes have demonstrated that β-sitosterol can be taken up and influence cellular processes such as glucose transport and adipogenesis. nih.gov The primary mechanism for cellular sterol uptake involves incorporation into the cell membrane and transport via specific proteins. researchgate.net

Once inside the cell, sterols are not uniformly distributed. The enzymes involved in cholesterol and sterol biosynthesis are primarily located in the endoplasmic reticulum (ER) and the nuclear envelope. nih.gov Research on β-sitosterol has identified specific binding proteins within the cell, such as the extended synaptotagmin-1 (E-Syt1), which is localized to the ER where it tethers the ER to the plasma membrane. nih.gov This suggests that the ER is a key site for the subcellular activity of sitosterol and its analogs. Confocal fluorescence microscopy and cell fractionation analyses have confirmed the localization of enzymes involved in β-sitosterol metabolism to the ER. researchgate.net It is therefore plausible that this compound, following cellular uptake, would also localize to the ER, where it could interact with enzymes involved in sterol metabolism.

Metabolic Transformations and Biotransformation Pathways in Non-Human Biological Systems

The metabolic fate of this compound is dictated by the biotransformation of its core sitosterol structure and the cleavage of the carbon-iodine bond.

Enzymatic Hydrolysis and Conjugation Reactions

Free sterols can undergo esterification, a process of conjugation with a fatty acid, for transport and storage. These steryl esters must be hydrolyzed back to the free sterol and a fatty acid to become active. This reaction is catalyzed by enzymes like pancreatic cholesterol esterase. researchgate.netnih.gov The efficiency of this hydrolysis is a critical factor in the bioavailability and metabolic fate of sterols.

In vitro studies have shown that sitosteryl esters are substrates for cholesterol esterase, a necessary step for the absorption of the sterol. nih.govunl.edu However, the rate of hydrolysis can be influenced by the structure of both the sterol and the attached fatty acid. For instance, lipases from Candida rugosa have been shown to be effective in synthesizing β-sitosteryl oleate, while lipases from Yarrowia lipolytica are better suited for hydrolysis reactions. mdpi.com The introduction of an iodine atom at the 19-position, as in this compound, is expected to significantly alter its interaction with metabolizing enzymes. Research on the analog 19-iodocholesterol has shown that its esters are much poorer substrates for adrenal cholesterol esterase compared to natural cholesteryl esters. mdpi.com This reduced rate of hydrolysis leads to the trapping of the iodinated sterol within the cell in its esterified form, a key aspect of its organ-specific accumulation. mdpi.com

Besides esterification, sterols can also be conjugated with other molecules, such as sugars, to form steryl glucosides. Specific enzymes, known as steryl glycosidases, are capable of hydrolyzing these compounds. vp-sci.com

Identification of Metabolites and Metabolic Fate

The metabolism of the parent compound, β-sitosterol, primarily involves its limited absorption from the gut, with the majority being excreted unchanged in the feces. impactfactor.orgmdpi.com The small fraction that is absorbed is transported via lipoproteins and can be taken up by various tissues, particularly the liver, for further metabolism. impactfactor.org In the liver and other tissues, β-sitosterol can be converted into different compounds before excretion. mdpi.comresearchgate.net The primary route of elimination for absorbed sitosterol is secretion into the bile and subsequent fecal excretion. mdpi.com

For this compound, two primary metabolic pathways are expected. The first is the metabolism of the sitosterol backbone, which would follow the pathways described for β-sitosterol. The second, and highly significant, pathway is deiodination—the enzymatic cleavage of the iodine atom from the sterol. Studies on the analog 19-iodocholesterol in dogs revealed that urinary radioactivity was accounted for as inorganic iodide, with no radioiodinated steroid metabolites detected. plos.org This indicates that in vivo deiodination is a major metabolic fate. This process releases free iodide, which can then be taken up by tissues with active iodine transport mechanisms, most notably the thyroid gland. researchgate.netplos.org

Pre-clinical (Non-Human) Biodistribution and Pharmacokinetic Research

Pre-clinical studies in animal models are essential for understanding how this compound and its analogs are distributed throughout the body over time.

Comparative Tissue Distribution Studies in Animal Models (e.g., rats, dogs)

A study in beagle dogs using tritium-labeled β-sitosterol provided key pharmacokinetic parameters. nih.gov Following intravenous administration, the compound showed a two-compartment model behavior with a fast distribution phase and a long terminal disposition phase. nih.gov

| Pharmacokinetic Parameters of β-Sitosterol in Beagle Dogs | |

| Parameter | Value |

| Administration Route | Intravenous, Oral |

| Half-life (distribution, t½α) | ~3 hours |

| Half-life (terminal disposition, t½β) | ~129 hours |

| Volume of Distribution (central, Vc) | 0.56 L/kg |

| Apparent Volume of Distribution (Vdβ) | 0.92 L/kg |

| Mean Residence Time | ~185 hours |

| Absolute Bioavailability (oral) | ~9% |

| Data sourced from a study on tritium-labeled β-sitosterol in beagle dogs. nih.gov |

Crucially, a comparative study was performed in rats using ¹³¹I-labeled this compound (ST-19-¹³¹I). nih.gov This study provides direct evidence of the biodistribution of the target compound, showing its potential as an adrenal scanning agent. nih.gov While the full quantitative data from this specific study is not detailed in the abstract, it confirms the investigation into its tissue distribution.

Organ-Specific Accumulation and Clearance Mechanisms

A defining characteristic of this compound and its cholesterol analog is their marked accumulation in the adrenal glands. nih.govnih.gov This selective uptake is the basis for their use as imaging agents for this organ. The mechanism for this high concentration is linked to the metabolic trapping of the compound. mdpi.com After uptake into adrenal cells, this compound is esterified, similar to cholesterol. However, as noted previously, the resulting iodinated sitosteryl esters are poor substrates for the hydrolyzing enzymes. mdpi.com This slow clearance from the tissue results in a progressive accumulation of the radiolabeled compound.

Clearance of this compound from the body occurs through two main routes. The intact sterol molecule and its non-iodinated metabolites are primarily cleared via biliary secretion into the intestines and eliminated in the feces, consistent with the clearance of β-sitosterol. nih.govmdpi.com The iodine component, once cleaved from the sterol through deiodination, is cleared as inorganic iodide, mainly through renal excretion into the urine. plos.org This dual clearance pathway is a hallmark of radioiodinated sterol analogs.

Excretion Pathways and Half-Life Determination in Research Models

Detailed pharmacokinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the excretion pathways and half-life can be inferred from the metabolic fate of its parent compound, β-sitosterol, and other related phytosterols (B1254722).

Phytosterols, including β-sitosterol, are generally poorly absorbed by the human intestine, with an absorption rate of less than 5%, compared to 50-60% for cholesterol. mdpi.com The small amount of phytosterols that does get absorbed is rapidly taken up by the liver and preferentially secreted back into the intestine for excretion. mdpi.commdpi.com This efficient removal is primarily mediated by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which are expressed on the apical membrane of enterocytes and the canalicular membrane of hepatocytes. mdpi.comjci.orgnih.gov These transporters actively pump phytosterols out of intestinal cells and from the liver into the bile, thus minimizing their systemic circulation. mdpi.commdpi.com

The primary route of excretion for phytosterols and their metabolites is through the feces. nih.gov Once in the gut, unabsorbed phytosterols, along with those secreted from the liver via the bile, are eliminated. mdpi.com The half-life of phytosterols in the plasma is consequently very short due to this limited absorption and rapid biliary excretion.

The introduction of an iodine atom at the C-19 position of the sitosterol molecule, creating this compound, is a significant structural modification. While specific data is lacking, it is plausible that this modification could influence its interaction with metabolic enzymes and transport proteins, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile compared to β-sitosterol. For instance, studies on other iodinated organic molecules have shown that iodination can enhance cellular uptake. researchgate.net Furthermore, the use of radioiodinated sterol analogs, such as [¹³¹I]6β-iodomethyl-19-norcholesterol, in adrenal gland imaging demonstrates that iodinated sterols are taken up by certain tissues. nih.gov The ultimate excretion pathway, however, would likely still be predominantly fecal, following hepatic processing.

| Parameter | Phytosterols (General) | Inferred for this compound |

| Primary Absorption Site | Small Intestine | Small Intestine |

| Bioavailability | <5% | Likely low, but potentially altered by iodination |

| Key Transport Proteins | ABCG5, ABCG8, NPC1L1 | Likely interacts with ABCG5, ABCG8, NPC1L1 |

| Primary Excretion Route | Fecal | Presumed to be primarily fecal |

| Plasma Half-life | Short | Presumed to be short, dependent on hepatic uptake and biliary excretion |

Molecular Mechanisms of Sterol Transport and Binding in Biological Systems

The transport and binding of sterols are critical for maintaining cellular and systemic lipid homeostasis. These processes are mediated by a combination of specific protein interactions and passive diffusion within membranes.

Studies using fluorescent sterol analogs, such as dehydroergosterol, have shown that these molecules bind to SCP-2 with a 1:1 molar stoichiometry. nih.govcolab.ws This binding is crucial for the subsequent transfer of the sterol to acceptor membranes and for modulating the activity of enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT). nih.govcolab.ws

The specificity of SCPs for different sterols is influenced by the sterol's structure. It is plausible that the bulky iodine atom at the C-19 position of this compound could affect its binding affinity and orientation within the binding pocket of SCPs compared to the non-iodinated parent compound, β-sitosterol. This altered interaction could, in turn, influence its intracellular trafficking and metabolic fate.

The integration of sterols into cellular membranes is a key aspect of their biological function, influencing membrane fluidity, permeability, and the formation of specialized domains like lipid rafts. The chemical structure of a sterol plays a significant role in its behavior within a lipid bilayer.

Molecular dynamics simulations of iodinated compounds have shown that their entry and distribution within a cell membrane are dependent on their chemical structure. acs.orgnih.gov The presence of iodine can affect the alignment of phospholipid headgroups and the order of phospholipid tails, leading to changes in membrane thickness. acs.orgnih.gov The ability of some iodinated molecules to cross the membrane with a relatively low energy barrier suggests a potential for transmembrane transport. acs.orgnih.gov

Furthermore, the introduction of iodine has been shown to enhance the cellular uptake of certain molecules, a phenomenon attributed in part to the formation of halogen bonds. researchgate.net This suggests that this compound may have distinct membrane integration properties compared to β-sitosterol. Research comparing different phytosterols has indicated that structural variations influence their interactions with phospholipids (B1166683) in model membranes. nih.gov

Interaction with Sterol Carrier Proteins

Influence on Endogenous Sterol Homeostasis at a Cellular Level (e.g., cholesterol biosynthesis regulation)

Phytosterols are known to influence endogenous cholesterol homeostasis, primarily by inhibiting intestinal cholesterol absorption. mdpi.com However, they can also exert direct effects at the cellular level.

β-sitosterol, the parent compound of this compound, has been shown in some studies to suppress the expression of the HMG-CoA reductase (HMGCR) gene in Caco-2 cells, a key rate-limiting enzyme in cholesterol biosynthesis. mdpi.com However, other studies in fibroblasts have shown only modest effects of sitosterol on HMGCR activity. jci.org

In contrast, other phytosterols like stigmasterol (B192456) have demonstrated more pronounced effects on cellular cholesterol regulation. Stigmasterol has been found to inhibit the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake. jci.org Stigmasterol also activates the Liver X Receptor (LXR), a nuclear receptor that plays a central role in cholesterol efflux and bile acid synthesis. jci.org

Given that this compound is a derivative of β-sitosterol, it is likely to have some impact on cellular sterol homeostasis. The presence of the iodine atom could potentially modify its interaction with regulatory proteins like SREBPs and LXRs, leading to a unique profile of effects on cholesterol biosynthesis and trafficking. The extent to which it mimics or deviates from the actions of β-sitosterol or other phytosterols would require direct experimental investigation.

| Regulatory Pathway | Effect of β-Sitosterol | Effect of Stigmasterol | Potential Influence of this compound |

| Cholesterol Absorption | Competitive Inhibition | Competitive Inhibition | Likely competitive inhibition |

| HMG-CoA Reductase | Suppression in some cell types mdpi.com | Reduction observed jci.org | Potential for modulation |

| SREBP-2 Processing | No significant inhibition | Inhibition jci.org | Unknown, potential for interaction |

| LXR Activation | Not a potent activator | Activation jci.org | Unknown, potential for interaction |

Advanced Analytical and Characterization Methodologies in 19 Iodositost 5 En 3beta Ol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 19-Iodositost-5-en-3beta-ol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For β-sitosterol, ¹H NMR spectra typically show characteristic signals for the vinyl proton at C-6, the carbinol proton at C-3, and a complex array of overlapping methylene (B1212753) and methine protons in the steroidal nucleus and side chain. researchgate.net The introduction of an iodine atom at the C-19 position in this compound would be expected to induce significant downfield shifts for nearby protons, most notably the C-19 methylene protons themselves, and to a lesser extent, protons on adjacent carbons.

¹³C NMR spectroscopy provides a precise count of the carbon atoms in the molecule. In β-sitosterol, the olefinic carbons C-5 and C-6, and the hydroxyl-bearing C-3 are readily identifiable. acgpubs.org The substitution of a hydrogen atom with a heavier iodine atom at C-19 would cause a characteristic shielding effect on the C-19 carbon, resulting in a significant upfield shift, while adjacent carbons would experience smaller shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for β-Sitosterol (a parent compound to this compound) acgpubs.org

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 37.3 | - |

| 2 | 31.7 | - |

| 3 | 71.8 | 3.50 (m) |

| 4 | 42.3 | - |

| 5 | 140.8 | - |

| 6 | 121.7 | 5.33 (m) |

| 7 | 31.9 | - |

| 8 | 31.9 | - |

| 9 | 51.3 | - |

| 10 | 36.5 | - |

| 11 | 21.1 | - |

| 12 | 39.8 | - |

| 13 | 42.2 | - |

| 14 | 56.8 | - |

| 15 | 24.3 | - |

| 16 | 28.3 | - |

| 17 | 56.1 | - |

| 18 | 12.1 | - |

| 19 | 19.4 | 0.99 (s) |

| 20 | 36.2 | - |

| 21 | 18.8 | 0.92 (d, J=6.5 Hz) |

| 22 | 34.0 | - |

| 23 | 26.2 | - |

| 24 | 45.9 | - |

| 25 | 29.2 | - |

| 26 | 19.8 | - |

| 27 | 19.1 | - |

| 28 | 23.1 | - |

| 29 | 11.9 | - |

Note: Data presented is for β-sitosterol. Shifts for this compound would differ, particularly around the C-19 position.

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. wikipedia.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of the monoisotopic iodine atom (mass 127 amu) would result in a distinct molecular ion peak at a high mass-to-charge ratio (m/z). msu.edu

Electron ionization mass spectrometry (EIMS) of the parent compound, β-sitosterol, typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of a water molecule from the hydroxyl group and cleavage of the side chain. For this compound, fragmentation would likely involve the loss of an iodine radical, leading to a prominent fragment ion.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. wikipedia.org These methods are invaluable for analyzing complex mixtures and confirming the identity of the target compound in synthetic reaction products or biological matrices.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net A sharp peak corresponding to the C=C stretching of the double bond at C-5 would also be present around 1650 cm⁻¹. The C-I bond stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Since this compound contains an isolated double bond, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm).

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of steroidal compounds. nih.govmdpi.com For this compound, reversed-phase HPLC with a C18 column is a common choice, where a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water would be used for elution. nih.gov The retention time of the compound under specific conditions serves as a key identifier. By comparing the retention time with that of a known standard, the identity of the compound can be confirmed. Furthermore, the peak area in the chromatogram is directly proportional to the concentration, allowing for the quantitative determination of purity. The validation of HPLC methods is crucial to ensure they are selective, precise, linear, and robust for routine analysis. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. gerli.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a suitable mobile phase, typically a mixture of nonpolar and polar organic solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

The position of the spots is visualized, often using a staining reagent like iodine vapor or a permanganate (B83412) solution. gerli.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of the product spot with that of the starting material, the progress of the reaction can be effectively monitored. TLC is also a valuable tool for identifying the fractions containing the desired product during column chromatography purification. mdpi.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of sterols, including this compound. Due to the low volatility of sterols, a derivatization step is essential to convert the molecule into a more volatile and thermally stable form. This process primarily targets the hydroxyl group at the C-3 position.

The most common derivatization method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. core.ac.uk Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are frequently used in a non-polar solvent like pyridine (B92270) or hexane. The reaction creates 19-Iodositost-5-en-3beta-O-trimethylsilyl ether, a derivative with significantly improved chromatographic properties.

The analysis is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., SLB®-5ms or equivalent). This type of column separates compounds based on their boiling points and polarity. The high atomic weight of iodine in this compound means its TMS derivative will have a longer retention time compared to the TMS derivative of the parent compound, β-sitosterol. The mass spectrometer detector provides definitive identification through the molecular ion peak and characteristic fragmentation patterns, which would include isotopic signatures from the iodine atom.

Table 1: Illustrative GC-MS Parameters for Analysis of Silylated this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | SLB®-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Initial 200°C for 1 min, ramp at 15°C/min to 310°C, hold for 10 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-700 m/z |

| Expected Observation | Longer retention time for the TMS-derivative of this compound compared to TMS-β-sitosterol. |

Radiometric Methods for Labeled Analog Quantification and Purity Assessment

When this compound is synthesized with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), radiometric methods become indispensable for its quantification and the assessment of its radiochemical purity.

Gamma Counting and Liquid Scintillation Counting

The choice between gamma counting and liquid scintillation counting (LSC) depends largely on the iodine isotope used. For ¹²⁵I, which decays via electron capture and emits low-energy gamma rays and X-rays, both methods are highly effective. researchgate.netmtsu.edu

Gamma Counting: This is often the preferred method for gamma-emitting radionuclides like ¹²⁵I due to its simplicity and minimal sample preparation. researchgate.net Samples are placed in a well-type detector, typically containing a Sodium Iodide (NaI) crystal. The photons emitted by the sample interact with the crystal, producing flashes of light (scintillations) that are converted into electrical pulses by a photomultiplier tube. The number of pulses is proportional to the amount of radioactivity. Counting efficiencies for ¹²⁵I in modern gamma counters are generally high, often in the range of 70-85%. researchgate.netnih.gov

Liquid Scintillation Counting (LSC): While essential for beta-emitters, LSC is also a highly sensitive method for detecting the low-energy electrons (Auger and internal conversion electrons) and X-rays emitted by ¹²⁵I. psu.eduamerican.edu The sample is dissolved in a liquid scintillation cocktail containing fluors that emit light when excited by the radiation. LSC can achieve high counting efficiencies for ¹²⁵I, often around 70-80%. researchgate.net A comparative study of 19-iodocholesterol-¹²⁵I acetate (B1210297) showed satisfactory stability and minimal quench effects in various scintillator fluids, supporting the robustness of LSC for this class of compounds.

Table 2: Comparison of Radiometric Counting Methods for ¹²⁵I-19-Iodositost-5-en-3beta-ol

| Feature | Gamma Counting | Liquid Scintillation Counting |

| Principle | Detects gamma and X-ray photons | Detects Auger/conversion electrons and X-rays |

| Detector | Solid NaI crystal | Liquid scintillation cocktail |

| Sample Prep | Minimal; direct counting of sample in vial | Sample must be dissolved in cocktail |

| Typical Efficiency for ¹²⁵I | 70-85% researchgate.netnih.gov | 70-80% researchgate.net |

| Quenching | Negligible from sample color/chemistry | Can be significant; requires correction |

| Primary Use | Quantification of total radioactivity | Quantification, purity analysis (with separation) |

Radio-HPLC and Radio-TLC for Radiochemical Purity

Radiochemical purity (RCP) is a critical quality attribute, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com Radio-chromatographic techniques are used to separate the intact radiolabeled compound from radiochemical impurities, such as free radioiodide (e.g., Na¹²⁵I) or degradation products.

Radio-High Performance Liquid Chromatography (Radio-HPLC): This technique provides high-resolution separation. berthold.com A typical system consists of an HPLC coupled with a UV detector and a radioactivity detector in series. lablogic.com For this compound, a reversed-phase C18 column is commonly employed. iu.eduuw.edu.pl The mobile phase would likely be a mixture of acetonitrile and water or methanol and water. researchgate.net The UV detector monitors the mass of the compound and any UV-active impurities, while the radioactivity detector measures the distribution of radioactivity among the separated components. The RCP is calculated by integrating the area of the radioactive peak corresponding to the product and dividing it by the total radioactive peak area in the chromatogram.

Radio-Thin Layer Chromatography (Radio-TLC): Radio-TLC is a simpler, faster alternative for RCP assessment. escholarship.org A small spot of the sample is applied to a stationary phase, typically a silica gel plate. The plate is developed in a mobile phase, a solvent system such as hexane:ethyl acetate, which separates components based on their polarity. The nonpolar this compound will travel up the plate (higher Retention factor, Rf), while the highly polar free iodide impurity will remain at or near the origin (low Rf). After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner to determine the percentage of activity corresponding to the product and impurities. nih.gov

Table 3: Representative Radiochemical Purity (RCP) Analysis Data

| Method | Analyte | Retention Time (t_R) / Retention Factor (R_f) | % of Total Radioactivity |

| Radio-HPLC | [¹²⁵I]this compound | 12.5 min | 98.5% |

| Free [¹²⁵I]Iodide | 2.1 min | 1.2% | |

| Other Radiochemical Impurities | 4.5 min | 0.3% | |

| Radio-TLC | [¹²⁵I]this compound | R_f = 0.75 | 98.8% |

| Free [¹²⁵I]Iodide | R_f = 0.05 | 1.2% |

Stereochemical Analysis and Isomer Identification

The sitosterol (B1666911) backbone contains multiple chiral centers, and the introduction of an iodine atom at C-19 adds further stereochemical complexity. Ensuring the correct stereoisomeric form is crucial, as different isomers can have vastly different biological properties.

The parent molecule, β-sitosterol, has a defined stereochemistry at positions C-3, C-8, C-9, C-10, C-13, C-14, C-17, C-20, and C-24. The configuration at C-24 in the side chain is particularly important for distinguishing between phytosterols (B1254722) (e.g., β-sitosterol is 24α-ethyl). frontiersin.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are the most powerful tools for elucidating the complete three-dimensional structure. nih.govnumberanalytics.com 2D-NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the relative stereochemistry by measuring through-space interactions between protons. This would be critical for confirming the orientation of the new iodo-substituent at C-19 relative to the methyl group at C-10 and the A/B ring system. The use of lanthanide shift reagents in ¹H-NMR can help resolve overlapping signals and differentiate between side-chain isomers, such as C-24 epimers. nih.gov

Chiral High Performance Liquid Chromatography (Chiral HPLC): While NMR confirms the structure, chiral HPLC is used to separate and quantify different stereoisomers within a sample. chromatographyonline.com This method uses a chiral stationary phase (CSP) that interacts differently with enantiomers or diastereomers, leading to their separation. mdpi.comchromatographyonline.com For this compound, this could be used to separate it from any potential C-24 epimer (clionasterol derivative) or diastereomers formed during synthesis.

Table 4: Key Stereocenters of this compound and Analytical Confirmation Methods

| Stereocenter | Configuration in Parent β-Sitosterol | Primary Analytical Method for Confirmation |

| C-3 | 3β-hydroxyl | NMR Spectroscopy, X-ray Crystallography |

| C-5 | Δ⁵ double bond | NMR Spectroscopy |

| C-10 | 10β-methyl | NOESY (correlation to C-19 substituent), X-ray |

| C-19 | Not chiral in parent | NOESY (to determine relative orientation), Chiral HPLC |

| C-24 | 24α-ethyl | NMR with Lanthanide Shift Reagents, Chiral HPLC scirp.orgnih.gov |

Applications As a Biochemical Probe and Research Tool

Development of Labeled Analogs for Tracing Sterol Biosynthesis Pathways

The elucidation of complex metabolic pathways, such as the biosynthesis of sterols, often employs isotopically labeled precursors. The synthesis of labeled analogs of key intermediates allows researchers to follow their conversion through the pathway, identifying products and quantifying metabolic flux.

The synthesis of sterol analogs with "clickable" functional groups, such as alkynes, has been a significant advancement for studying their localization and roles in living cells. nih.govmdpi.com For instance, a side-chain alkyne analog of sitosterol (B1666911) was synthesized from stigmasterol (B192456) in a multi-step process. nih.govmdpi.com This demonstrates the feasibility of chemically modifying natural sterols to create probes for biological research. Similarly, 19-Iodositost-5-en-3beta-ol can be synthesized and, if a radioactive isotope of iodine is used, it can serve as a tracer.

Utilization in In Vitro Receptor Binding Assays for Steroid Receptors

Receptor binding assays are fundamental in endocrinology and pharmacology for characterizing the interaction between ligands and their receptors. These assays are often competitive, where a labeled ligand competes with unlabeled compounds for binding to the receptor. The introduction of an iodine atom, particularly a radioisotope like ¹²⁵I, makes this compound a suitable candidate for use as a radioligand in such assays.

While direct binding data for this compound is not available, in silico molecular docking studies on β-sitosterol and its derivatives provide insights into their potential interactions with various steroid receptors. nih.govdovepress.com For example, β-sitosterol has shown favorable binding energies to the estrogen receptor beta (ERβ) and caspase-3 in docking simulations. nih.govdovepress.com Another in silico study investigated the binding of β-sitosterol and stigmasterol to 5-alpha-reductase, an enzyme involved in steroid metabolism, and found strong binding affinities. brieflands.com

A radiolabeled version of 19-iodositosterol could be used to experimentally validate these computational predictions. In a typical competitive binding assay, a constant amount of the radiolabeled 19-iodositosterol and the receptor of interest (e.g., ERβ) would be incubated with varying concentrations of unlabeled test compounds. By measuring the displacement of the radiolabeled ligand, the binding affinities (Ki values) of the test compounds can be determined. This approach would be invaluable for screening for novel endocrine-modulating compounds or for studying the structure-activity relationships of phytosterol binding to steroid receptors.

Below is an illustrative table of binding affinities for β-sitosterol derivatives with different receptors, based on in silico data, which demonstrates the type of data that could be generated using a labeled probe like this compound in receptor binding assays.

| Compound | Receptor | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| β-Sitosterol | Estrogen Receptor Beta (3OLL) | -6.14 | 31.81 |

| β-Sitosterol | Caspase-3 (2XYG) | -7.98 | 1.41 |

| 3β-galactose sitosterol | Estrogen Receptor Beta (3OLL) | -3.31 | 3720 |

| 3β-galactose sitosterol | Caspase-3 (2XYG) | -6.38 | 20.89 |

| 3β-glucose sitosterol | Estrogen Receptor Beta (3OLL) | -6.94 | 8.16 |

| Stigmasterol | 5-alpha-reductase 1 | -10.1 | Not Reported |

| β-Sitosterol | 5-alpha-reductase 1 | -10.7 | Not Reported |

Table based on data from in silico molecular docking studies. nih.govdovepress.combrieflands.com

Investigation of Sterol Transport and Efflux Mechanisms

Sterols are essential components of cellular membranes and are transported between different organelles and out of the cell through complex and tightly regulated mechanisms. wikipedia.org Understanding these transport and efflux pathways is crucial, as their dysregulation is associated with various diseases. Labeled sterol analogs are indispensable tools for tracking these dynamic processes.

A labeled version of this compound could be introduced to cells in culture, and its movement could be monitored over time. By using techniques such as subcellular fractionation followed by radioactivity measurement or autoradiography, researchers could determine the rate and extent of its uptake, its distribution among different cellular compartments (e.g., plasma membrane, endoplasmic reticulum, mitochondria), and its efflux from the cell.

This approach would help to identify and characterize the proteins involved in sterol transport. For example, by observing the accumulation or reduced efflux of labeled 19-iodositosterol in cells with genetic modifications (e.g., knockout or overexpression) of specific transport proteins (like ABC transporters), one could elucidate the function of these proteins in sterol trafficking.

Exploration of Sterol-Membrane Interactions and Lipid Raft Dynamics

Sterols, particularly cholesterol in animal cells, play a critical role in modulating the physical properties of cellular membranes and are key components of specialized membrane microdomains known as lipid rafts. wikipedia.org These rafts are dynamic, ordered platforms enriched in certain lipids and proteins, and they are involved in processes like signal transduction. nih.gov

Studying the behavior of sterols within the complex environment of a biological membrane is challenging. Fluorescently labeled sterol analogs have been instrumental in visualizing lipid domains and tracking sterol movement in living cells. nih.gov While this compound is not inherently fluorescent, the iodine atom offers other possibilities. For instance, the heavy iodine atom could be used in certain biophysical techniques, such as neutron or X-ray scattering, to provide contrast and help determine the location of the sterol within the membrane bilayer.

Furthermore, if a fluorescent tag were to be attached to another position on the 19-iodositosterol molecule, the resulting dual-labeled probe could provide even more detailed information. The iodinated moiety could be used for quantification or for specific types of spectroscopy, while the fluorophore would allow for visualization of its lateral diffusion and partitioning into lipid rafts using advanced microscopy techniques like Fluorescence Recovery After Photobleaching (FRAP) or single-particle tracking.

Role in Mechanistic Studies of Steroidogenesis in Cell Cultures and Organoids

Steroidogenesis is the process by which steroid hormones are synthesized from cholesterol. This process involves a series of enzymatic reactions that occur primarily in the mitochondria and endoplasmic reticulum of steroidogenic tissues like the adrenal glands, gonads, and placenta. nih.gov Cell culture and organoid models are increasingly used to study the intricate regulation of steroidogenesis.

Phytosterols (B1254722) like β-sitosterol can influence steroidogenic pathways. A labeled analog such as this compound could serve as a valuable probe in these model systems. By introducing the labeled compound into adrenal or gonadal cell cultures or organoids, researchers could trace its uptake and conversion into various steroid hormone products.

This would allow for a detailed analysis of the enzymatic steps involved and how they are regulated by various factors (e.g., hormones, growth factors, or pharmacological agents). For example, one could assess whether 19-iodositosterol is a substrate for key steroidogenic enzymes like cholesterol side-chain cleavage enzyme (P450scc) and how its metabolism compares to that of cholesterol. Such studies would provide valuable insights into the potential endocrine-disrupting or modulatory effects of phytosterols and their derivatives.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Sterol Analogs with Enhanced Specificity

The future of research on 19-Iodositost-5-en-3beta-ol is intrinsically linked to the design and synthesis of novel analogs with improved properties. The introduction of an iodine atom at the C-19 position of sitosterol (B1666911) is a key modification, and further chemical derivatization can lead to analogs with enhanced target specificity, better photophysical properties for imaging, or altered biological activity.

Researchers are exploring various synthetic strategies to create novel sterol analogs. For instance, the synthesis of intrinsically fluorescent sterols has been achieved by introducing conjugated double bonds into the sterol ring system. researchgate.netnih.govbiorxiv.org This approach could be adapted to the this compound backbone to develop dual-modality probes that combine radioactivity (from Iodine-131 or Iodine-125) with fluorescence for multi-level imaging applications. nih.gov

The synthesis of analogs often involves multi-step reactions, including dehydrogenation, oxidation, and stereoselective reductions to modify the core sterol structure. researchgate.net By systematically altering different parts of the this compound molecule—such as the 3β-hydroxyl group, the double bond at C-5, or the alkyl side chain—it is possible to fine-tune its physicochemical properties and biological interactions. The goal is to create a library of related compounds for structure-activity relationship studies, ultimately leading to analogs with superior performance for specific applications, such as adrenal gland imaging, for which iodinated sterols have been previously investigated. nih.govjst.go.jp

| Analog Type | Synthetic Strategy | Potential Enhancement | Reference |

| Fluorescent Analogs | Introduction of conjugated double bonds into the sterol ring system. | Enables live-cell imaging and multicolor 3D microscopy. | nih.govbiorxiv.org |

| Radiolabeled Analogs | Incorporation of radioisotopes like ¹³¹I. | Allows for in vivo tissue distribution studies and scintigraphy. | nih.govjst.go.jp |

| Bioactive Derivatives | Modification of the sterol core or side chain to interact with specific enzymes or receptors. | Development of targeted therapeutic or diagnostic agents. | tandfonline.commdpi.com |

Advanced Computational and Theoretical Studies on Sterol Structure-Activity Relationships

Computational methods are becoming indispensable in modern chemical and biological research. For a compound like this compound, these techniques can provide profound insights into its behavior at a molecular level, guiding the design of new, more effective analogs.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interaction between a small molecule (ligand) and a protein (receptor). researcher.liferesearchgate.net For this compound, these simulations can be used to identify potential protein targets and to understand the structural basis of its binding specificity.

For example, MD simulations can reveal how a sterol analog positions itself within a membrane or a protein's binding pocket. researchgate.netresearchgate.net These simulations track the movements of atoms over time, providing a detailed picture of the conformational changes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. elifesciences.orgfrontiersin.org By comparing the simulated behavior of this compound with that of endogenous sterols like cholesterol or its precursor sitosterol, researchers can predict how the iodine substitution affects its biological function. researchgate.net

| Simulation Parameter | Insight Provided | Relevance to Sterol Research | Reference |

| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | Confirms that the simulated complex remains in a stable conformation. | researchgate.netfrontiersin.org |

| Hydrogen Bond Analysis | Identifies key hydrogen bonding interactions between the sterol and the protein. | Crucial for understanding binding affinity and specificity. | researchgate.netelifesciences.org |

| Binding Energy Calculation | Estimates the affinity of the sterol for the binding site. | Helps in ranking different analogs and predicting their potency. | researcher.liferesearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By developing QSAR models for a series of sterol analogs, researchers can predict the activity of newly designed compounds without the need for immediate synthesis and testing. daneshyari.comnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set of sterols with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods are then used to build a regression or classification model that links these descriptors to the observed activity. mdpi.com Such models can accelerate the discovery of new sterol-based agents by prioritizing the synthesis of candidates with the highest predicted activity. daneshyari.comnih.gov

Development of Microfluidic and High-Throughput Screening Platforms for Sterol Research

The discovery of new biological roles for sterols and the screening of novel analogs require efficient and scalable experimental platforms. Microfluidics and high-throughput screening (HTS) are two key technologies that are revolutionizing this area of research.

HTS platforms enable the rapid testing of thousands of compounds for their effect on a specific biological target or pathway. nih.govacs.org For instance, an HTS campaign could be designed to screen a library of this compound analogs for their ability to inhibit a particular enzyme or to bind to a specific sterol-sensing protein. acs.orgnih.gov Such screens have been successfully used to identify inhibitors of the SREBP pathway, a central regulator of lipid homeostasis. nih.govacs.org

Microfluidic devices, or "lab-on-a-chip" systems, offer precise control over the cellular microenvironment and allow for experiments to be conducted with very small volumes of reagents. nih.govinsidetx.com These platforms are ideal for studying the effects of sterol analogs at the single-cell level, for constructing cell microarrays for parallel analysis, and for creating models of physiological barriers for transport studies. semanticscholar.orgmdpi.com The integration of microfluidics with automated imaging and analysis can provide a wealth of data on how compounds like this compound affect cell behavior, growth, and morphology. tamu.edu

Integration with Omics Technologies for Systems-Level Understanding of Sterol Pathways

To fully understand the biological impact of a synthetic sterol like this compound, it is essential to look beyond single-target interactions and consider its effects on the entire cellular system. This is where "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—play a crucial role.

A multi-omics approach can provide a comprehensive snapshot of the cellular state in response to treatment with a sterol analog. wiley.comfrontiersin.org For example, transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can reveal which signaling pathways and metabolic networks are perturbed by the compound. nih.gov Metabolomics, which involves the comprehensive analysis of all metabolites in a sample, can show how the compound alters the cellular lipid profile and other metabolic pathways. wiley.commetwarebio.com

By integrating these large-scale datasets, researchers can construct detailed models of the metabolic networks that involve sterols. nih.govmdpi.comsystemsbiology.net This systems-level understanding is critical for elucidating the mechanism of action of this compound, identifying potential off-target effects, and discovering new therapeutic or diagnostic applications. nih.gov

| Omics Technology | Information Gained | Application in Sterol Research | Reference |

| Transcriptomics | Changes in gene expression (mRNA levels). | Identifies genes and pathways regulated by sterols. | wiley.com |

| Proteomics | Changes in protein abundance and post-translational modifications. | Reveals protein targets and signaling cascades affected by sterols. | frontiersin.org |

| Metabolomics | Comprehensive profile of small-molecule metabolites. | Characterizes alterations in sterol metabolism and other pathways. | wiley.commetwarebio.com |

| Lipidomics | Detailed analysis of the lipid profile. | Provides specific insights into how a compound affects lipid homeostasis. | metwarebio.com |

Q & A

Q. How can 19-iodositost-5-en-3β-ol be applied in tracer studies for lipid metabolism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.